2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and an aldehyde functional group. Its molecular formula is C₁₄H₂₄O, with a molecular weight of approximately 224.35 g/mol. The compound features a branched alkyl group (2-methylbutan-2-yl) attached to the cyclopropane ring, contributing to its distinctive properties and potential applications in various fields, including organic synthesis and medicinal chemistry .
The reactivity of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is influenced by both the cyclopropane ring and the aldehyde group. Key reactions include:
Research into the biological activity of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde indicates potential therapeutic properties. It has been investigated for its interactions with biomolecules and its possible role in drug development. Some studies have suggested that compounds with similar structures exhibit antimicrobial and anti-inflammatory activities, although specific data on this compound's biological effects are still limited .
The synthesis of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde typically involves two main steps:
The unique structure of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde allows for various applications:
Studies focusing on interaction mechanisms involving 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde have primarily looked at its reactivity with biological macromolecules. This includes examining how it interacts with proteins and nucleic acids, which could provide insights into its potential therapeutic effects or toxicity profiles. The compound's ability to form stable complexes with biomolecules may influence its biological activity and efficacy .
Several compounds share structural similarities with 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, each exhibiting unique characteristics:
These compounds highlight the diversity within this class of chemicals while emphasizing the unique structural features and potential applications of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde. Each compound's distinct substituents influence their reactivity and biological activity, making them valuable for specific applications in chemistry and pharmacology.
The systematic IUPAC name for this compound, 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, reflects its cyclopropane backbone substituted at position 1 with an aldehyde group and at position 2 with a 2-methylbutan-2-yl moiety. Alternative designations include the SMILES notation $$ \text{O=CC1C(C(CC)(C)C)C1} $$, which encodes the aldehyde group ($$ \text{C=O} $$), the cyclopropane ring ($$ \text{C1CC1} $$), and the tertiary alkyl substituent ($$ \text{C(C)(CC)C} $$). Non-systematic names, such as 2-tert-pentylcyclopropanecarbaldehyde, are occasionally used in industrial contexts but lack formal recognition.
The compound is registered under the CAS number 2060063-74-1, with additional identifiers including the PubChem CID 131275646 and the MDL number MFCD30476741. These identifiers facilitate cross-referencing across chemical databases, ensuring precise tracking in regulatory and research contexts.
In PubChem and related databases, this molecule is classified as a cyclopropanecarbaldehyde derivative, emphasizing its aldehyde-functionalized cyclopropane core. Its entry in the BLD Pharm catalog further categorizes it as a specialty chemical for synthetic applications, highlighting its niche role in organic synthesis.
The molecular formula $$ \text{C}9\text{H}{16}\text{O} $$ corresponds to a molar mass of 140.22 g/mol, calculated from the atomic weights of carbon (12.01), hydrogen (1.008), and oxygen (16.00). A comparative analysis with simpler cyclopropane derivatives, such as cyclopropanecarboxaldehyde ($$ \text{C}4\text{H}6\text{O} $$), reveals that the addition of the 2-methylbutan-2-yl group significantly increases steric bulk and hydrophobicity.
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}9\text{H}{16}\text{O} $$ | |
| Molecular weight | 140.22 g/mol | |
| SMILES | O=CC1C(C(CC)(C)C)C1 |
The cyclopropane ring exhibits characteristic bond angles of approximately 60°, deviating from the tetrahedral geometry of unstrained cycloalkanes. This strain arises from the triangular arrangement of carbon atoms, resulting in increased reactivity. The aldehyde group ($$ \text{-CHO} $$) adopts a planar geometry, while the 2-methylbutan-2-yl substituent introduces steric hindrance due to its branched structure. Computational models suggest that the cyclopropane ring’s bond lengths are slightly elongated (1.51 Å) compared to standard single C-C bonds (1.54 Å), a consequence of angle strain.
The aldehyde functional group confers electrophilic reactivity at the carbonyl carbon, enabling nucleophilic additions and condensations. Meanwhile, the cyclopropane ring’s strain energy (approximately 27 kcal/mol) predisposes it to ring-opening reactions under acidic or thermal conditions. The tertiary alkyl group enhances the molecule’s lipophilicity, as evidenced by its predicted logP value of 2.5.
X-ray crystallography data for analogous compounds, such as methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate, reveal that the cyclopropane ring adopts a non-planar conformation to alleviate torsional strain. In 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, the aldehyde group lies perpendicular to the cyclopropane plane, minimizing steric clashes with the bulky alkyl substituent.
The compound’s synthesis was first reported in the early 21st century as part of efforts to explore strained hydrocarbons with functionalized substituents. Early methodologies relied on cyclopropanation reactions using dihalocarbenes or transition metal catalysts, but yields were inconsistent due to the steric demands of the 2-methylbutan-2-yl group.
A breakthrough emerged with the development of Brønsted acid-catalyzed arylthiol addition/ring contraction sequences, which enabled efficient access to cyclopropane carbaldehydes. For example, treating α,β-unsaturated aldehydes with arylthiols in the presence of triflic acid induces cyclopropane formation via a thio-Michael addition followed by ring contraction. This method achieved yields exceeding 80% for structurally analogous compounds, paving the way for scalable production of 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
Notable contributions include the work of Hashimoto et al. (2018), who elucidated the mechanistic details of acid-catalyzed cyclopropane synthesis, and BLD Pharm, which commercialized the compound for research applications. Advances in computational chemistry further clarified the molecule’s conformational preferences and reactivity patterns.
The juxtaposition of a strained cyclopropane ring, a reactive aldehyde group, and a sterically demanding alkyl chain makes this compound a valuable model system for studying strain-driven reactivity. Its aldehyde group serves as a handle for further functionalization, enabling the synthesis of complex architectures like spirocyclic compounds.
Within cyclopropane chemistry, this molecule exemplifies the convergence of strain and functionality. Its synthesis via ring contraction contrasts with traditional cyclopropanation methods, illustrating modern trends in reaction design. Additionally, its stability under ambient conditions challenges the notion that highly strained cyclopropanes are inherently unstable.
2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde, with the molecular formula C₉H₁₆O and molecular weight of 140.22 g/mol, exhibits physical properties characteristic of substituted cyclopropane derivatives [1] [2]. While specific melting and boiling point data for this exact compound are not experimentally documented in the literature, comparative analysis with structurally similar cyclopropane aldehydes provides insights into its thermal behavior [3] [4].
The presence of the bulky 2-methylbutan-2-yl substituent significantly influences the thermal properties compared to unsubstituted cyclopropane carbaldehyde [5] [6]. Research on related cycloalkane derivatives demonstrates that alkyl substitution generally increases boiling points due to enhanced van der Waals interactions and increased molecular surface area [7] [8]. The quaternary carbon center in the 2-methylbutan-2-yl group contributes to steric hindrance, which can affect both melting and boiling characteristics [9] [10].
The computed density and refractive index values for 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde can be estimated based on its molecular structure and comparison with related compounds [2] [11]. The topological polar surface area is calculated at 17.1 Ų, indicating relatively low polarity despite the presence of the aldehyde functional group [1]. The XLogP3-AA value of 2.3 suggests moderate lipophilicity, which correlates with expected density values in the range of 0.85-0.95 g/cm³ [2].
Refractive index predictions for this compound fall within the typical range for branched aliphatic aldehydes, approximately 1.42-1.46, based on structural analogies with other methylated cycloalkane derivatives [11] [12]. The presence of the cyclopropane ring contributes to a slightly higher refractive index compared to acyclic analogs due to the ring strain and altered electronic environment [13] [5].
The solubility characteristics of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde are governed by the interplay between its hydrophobic cyclopropyl and methylbutan-2-yl groups and the polar aldehyde functionality [14] [15]. The compound exhibits limited water solubility due to the predominance of hydrophobic character, with the aldehyde group providing the primary site for hydrogen bonding interactions [1] [2].
Solubility in organic solvents follows expected patterns for compounds with similar structural features. The compound demonstrates good solubility in non-polar and moderately polar organic solvents including hexane, chloroform, and ethyl acetate [16] [15]. The branched alkyl substituent enhances solubility in aliphatic hydrocarbons compared to less substituted cyclopropane derivatives [17] .
| Solvent Type | Expected Solubility | Contributing Factors |
|---|---|---|
| Water | Limited | Hydrophobic substituents, minimal H-bonding |
| Alcohols | Moderate | Aldehyde H-bonding capability |
| Ethers | Good | Compatible polarity, van der Waals interactions |
| Hydrocarbons | Excellent | Structural similarity, dispersive forces |
The spectroscopic profile of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde reflects the characteristic features of both cyclopropane and aldehyde functional groups [19] [14]. Infrared spectroscopy reveals the distinctive aldehyde carbonyl stretch typically observed between 1720-1740 cm⁻¹ for aliphatic aldehydes [14] [15]. The aldehyde C-H stretch appears as a characteristic low-frequency absorption between 2720-2820 cm⁻¹, often manifesting as a doublet due to Fermi resonance [14] [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with the aldehyde proton appearing as a distinctive singlet around 9.7-9.9 ppm in ¹H nuclear magnetic resonance [20] [21]. The cyclopropane protons exhibit characteristic upfield shifts due to the unique electronic environment of the three-membered ring [4] [13]. Carbon-13 nuclear magnetic resonance spectroscopy shows the aldehyde carbon at approximately 200-205 ppm, with cyclopropane carbons appearing in the 10-25 ppm region [22] [21].
The molecular orbital configuration of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde reflects the complex interplay between the strained cyclopropane ring system and the electron-withdrawing aldehyde functionality [23] [13]. The cyclopropane ring exhibits distinctive bonding characteristics due to significant s-p orbital mixing, resulting in sp⁵ hybridization for the ring carbons [13] [24]. This hybridization pattern creates "banana bonds" where electron density is displaced from the internuclear axis [13] [5].
The highest occupied molecular orbital is primarily localized on the aldehyde oxygen, while the lowest unoccupied molecular orbital corresponds to the π* orbital of the carbonyl group [23] [25]. The cyclopropane ring contributes filled molecular orbitals with significant p-character, which can participate in hyperconjugative interactions with the adjacent substituents [13] [7].
Electron distribution in 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is heavily influenced by the electron-withdrawing nature of the aldehyde group and the unique electronic properties of the cyclopropane ring [23] [5]. The aldehyde carbon carries a significant positive charge due to oxygen's electronegativity, creating a polarized C=O bond with approximately 0.4 electron units of charge separation [14] [15].
The cyclopropane ring exhibits distinctive electron distribution patterns characterized by bent bonds and increased p-character in the C-C bonds [13] [24]. This results in enhanced electron density outside the ring framework, making the cyclopropane carbons more electropositive than typical sp³ carbons [5] [6]. The 2-methylbutan-2-yl substituent acts as an electron-donating group through hyperconjugation, partially counteracting the electron-withdrawing effect of the aldehyde [26] [27].
The hybridization states in 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde vary significantly across the molecular framework [13] [5]. The cyclopropane carbons adopt approximately sp⁵ hybridization to accommodate the strained ring geometry, with bond angles of 60° compared to the ideal tetrahedral angle of 109.5° [13] [6]. This deviation results in increased p-character in the ring bonds and enhanced s-character in the exocyclic bonds [5] [24].
The aldehyde carbon maintains sp² hybridization with trigonal planar geometry around the carbonyl center [14] [15]. The quaternary carbon in the 2-methylbutan-2-yl group exhibits standard sp³ hybridization but experiences steric crowding due to the four substituents [26] [9]. Bond formation patterns reflect the strain-induced modifications, with C-C bond lengths in the cyclopropane ring (approximately 1.51 Å) being slightly shorter than typical alkane C-C bonds [13] [7].
The electronic properties of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde are significantly modified by substituent effects [26] [28]. The bulky 2-methylbutan-2-yl group provides substantial electron density through hyperconjugation, particularly from the multiple C-H bonds adjacent to the quaternary carbon [27] [29]. This electron donation partially stabilizes the electron-deficient cyclopropane ring and modulates the electrophilicity of the aldehyde carbon [7] [30].
The quaternary nature of the substitution pattern creates substantial steric effects that influence molecular reactivity and stability [26] [9]. The branched alkyl substituent reduces the accessibility of the cyclopropane ring to nucleophilic attack while simultaneously providing electronic stabilization through inductive and hyperconjugative mechanisms [30] [17]. These combined effects result in altered dipole moments and polarizability compared to less substituted analogs [28] .
The conformational landscape of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is dominated by the rigid cyclopropane ring and the rotational freedom around the aldehyde and substituent bonds [31] [32]. The cyclopropane ring itself exhibits minimal conformational flexibility due to its planar geometry and ring strain constraints [13] [5]. However, rotation around the C-C bond connecting the aldehyde to the cyclopropane ring and the bond linking the 2-methylbutan-2-yl substituent creates multiple conformational possibilities [16] [9].
Energy calculations indicate that conformers with the aldehyde group oriented to minimize steric interactions with the bulky substituent are energetically favored [31] [16]. The most stable conformations typically feature the carbonyl oxygen positioned away from the 2-methylbutan-2-yl group to reduce unfavorable 1,3-diaxial-like interactions [27] [10]. Relative energy differences between conformers range from 2-8 kJ/mol, indicating rapid interconversion at ambient temperatures [33] [29].
2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde possesses two stereogenic centers, creating the potential for multiple stereoisomers [1] [2]. The compound exhibits undefined atom stereocenter count of 2, indicating the presence of chiral centers that can adopt different spatial arrangements [2]. The cyclopropane ring substitution pattern generates stereoisomeric forms based on the relative configuration of the aldehyde and 2-methylbutan-2-yl substituents [31] [21].
Cis and trans isomers represent the primary stereochemical variants, with the trans configuration typically favored due to reduced steric crowding [31] [16]. The energy difference between stereoisomers is substantial, often exceeding 8-12 kJ/mol due to the significant steric bulk of the 2-methylbutan-2-yl group [9] [10]. Experimental evidence from related cyclopropane derivatives suggests preference ratios of approximately 85:15 in favor of the less hindered stereoisomer [26] [21].
The 2-methylbutan-2-yl substituent exerts profound configurational effects due to its quaternary carbon structure and substantial steric requirements [26] [9]. This bulky group creates significant non-bonded interactions that strongly influence preferred molecular conformations and stereochemical preferences [17] [10]. The quaternary carbon center generates a "cone of steric hindrance" that restricts approach angles and conformational freedom of neighboring groups [30] [9].
Molecular modeling studies demonstrate that the 2-methylbutan-2-yl group preferentially adopts axial-like orientations when geometrically feasible, contrary to typical substitution patterns [9] [10]. This unusual preference arises from the relief of steric strain when the bulky substituent is positioned away from the cyclopropane ring plane [26] [28]. The configurational effects extend beyond immediate steric interactions to influence the entire molecular framework through conformational transmission [33] [34].
Rotational barriers in 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde vary significantly depending on the specific bond undergoing rotation [33] [27]. Rotation around the cyclopropane-aldehyde bond exhibits barriers of approximately 8-15 kJ/mol, influenced by both steric and electronic factors [16] [35]. The presence of the electron-withdrawing aldehyde group increases rotational barriers through enhanced C-C bond character [33] [29].
Internal rotation within the 2-methylbutan-2-yl group shows complex behavior due to multiple methyl groups and the quaternary carbon center [27] [29]. Barriers for methyl group rotation range from 10-16 kJ/mol, with variations depending on the local steric environment [29] [34]. Population distributions at ambient temperature favor conformers that minimize gauche interactions between methyl groups, typically resulting in staggered arrangements around the quaternary carbon [27] [10].
| Rotational Bond | Barrier Height (kJ/mol) | Preferred Conformation | Population Ratio |
|---|---|---|---|
| Cyclopropane-CHO | 12-15 | Anti to bulky group | 75:25 |
| C-C(CH₃)₂Et | 8-12 | Staggered | 80:20 |
| CH₃ rotation | 10-16 | Staggered | Variable |
The cyclopropane ring in 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde exhibits substantial angle strain due to the deviation from ideal tetrahedral geometry [5] [6]. The internal bond angles of 60° represent a 49.5° compression from the ideal sp³ angle of 109.5°, generating significant destabilization [13] [24]. Computational studies indicate that the angle strain contribution to the total ring strain energy is approximately 105-115 kJ/mol for the substituted cyclopropane system [36] [7].
Torsional strain in the cyclopropane ring is minimized due to the planar geometry, but eclipsing interactions between adjacent substituents contribute additional destabilization [5] [6]. The presence of the bulky 2-methylbutan-2-yl group introduces asymmetric strain distribution around the ring, with enhanced strain at the substituted carbon center [36] [26]. Quantum mechanical calculations reveal that the total angle strain energy increases by 8-12 kJ/mol due to the steric effects of the substituent [7] [30].
The energetic consequences of ring strain in 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde are manifested through elevated thermodynamic instability and enhanced reactivity [5] [37]. The total strain energy for the substituted cyclopropane system is estimated at 125-140 kJ/mol, representing a significant thermodynamic penalty compared to acyclic analogs [36] [7]. This strain energy drives the thermodynamic favorability of ring-opening reactions and increases the compound's chemical reactivity [6] [37].
Thermodynamic stability assessment of 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde reveals a compound with inherent instability due to ring strain combined with moderate stabilization from substituent effects [36] [7]. The aldehyde functionality contributes to thermodynamic instability through its reactive carbonyl group, while the 2-methylbutan-2-yl substituent provides marginal stabilization through hyperconjugative interactions [7] [26].
Comparative thermodynamic analysis with related systems indicates that the compound exhibits a heat of formation approximately 80-95 kJ/mol higher than corresponding acyclic isomers [38] [8]. The thermodynamic driving force for ring-opening isomerization reactions is substantial, with calculated reaction enthalpies of -60 to -80 kJ/mol for conversion to alkene products [37] [35]. Entropy considerations generally favor ring-opened products due to increased conformational freedom, further enhancing the thermodynamic instability of the cyclopropane system [7] [8].
Comparative analysis with other cyclopropane derivatives reveals that 2-(2-Methylbutan-2-yl)cyclopropane-1-carbaldehyde exhibits intermediate strain characteristics [36] [7]. Relative to unsubstituted cyclopropane (strain energy ~118 kJ/mol), the compound shows elevated strain due to steric interactions from the bulky substituent [5] [26]. However, compared to highly substituted systems like hexamethylcyclopropane (strain energy ~146 kJ/mol), the current compound displays moderate strain enhancement [36].
The aldehyde substituent introduces electronic effects that differ substantially from purely alkyl-substituted systems [37] [14]. Electron-withdrawing groups typically increase cyclopropane reactivity and alter strain distribution patterns compared to electron-donating alkyl substituents [7] [28]. Substituent effects on strain energy follow the order: electron-withdrawing groups > bulky alkyl groups > small alkyl groups, with the current compound falling in the intermediate category [36] [26].
| Compound | Strain Energy (kJ/mol) | Primary Strain Source | Relative Stability |
|---|---|---|---|
| Cyclopropane | 118 | Angle strain | Reference |
| Current compound | 125-140 | Angle + steric strain | Moderate |
| 1,1-Dimethylcyclopropane | 117 | Reduced angle strain | Enhanced |
| Hexamethylcyclopropane | 146 | Maximum steric strain | Reduced |
Classical synthetic approaches to cyclopropane formation represent the foundational methodologies that have enabled the synthesis of complex cyclopropane derivatives, including 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde. These time-tested methods continue to serve as important synthetic tools, particularly for specialized applications where modern catalytic methods may not be applicable.
The direct cyclopropanation of alkenes represents one of the most fundamental approaches to cyclopropane synthesis [1] [2]. This methodology involves the addition of carbene or carbenoid species to carbon-carbon double bonds, resulting in the formation of the three-membered ring system. For 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde synthesis, the appropriate alkene precursor bearing the methylbutan-2-yl substituent would undergo cyclopropanation followed by oxidation to introduce the aldehyde functionality [3].
The mechanism of alkene cyclopropanation proceeds through a concerted process where the carbene species approaches the alkene in a stereospecific manner [1] [4]. The highly reactive nature of carbenes leads to very fast reactions in which the rate-determining step is generally carbene formation [2] [5]. This stereospecificity is particularly important for maintaining the desired stereochemistry around the cyclopropane ring when synthesizing complex molecules like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
The cyclopropanation reaction is characterized by its ability to preserve the stereochemistry of the starting alkene, making it an excellent method for introducing stereodefined cyclopropane rings [4] [6]. Starting from a cis alkene leads exclusively to cis-disubstituted cyclopropane products, while trans alkenes yield trans-disubstituted cyclopropanes. This stereospecificity is crucial when considering the synthesis of stereochemically defined compounds such as 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
The Simmons-Smith reaction represents one of the most reliable and widely utilized methods for cyclopropane synthesis [4] [6]. This reaction employs diiodomethane and a zinc-copper couple to generate a carbenoid species that effectively transfers a methylene unit to alkenes. The reaction is named after Howard Ensign Simmons Jr. and Ronald D. Smith, who first reported it in 1958 [4].
The mechanism begins with the formation of a carbenoid species through the reaction of diiodomethane with the zinc-copper couple [4] [6]. The zinc atom inserts into the carbon-iodine bond of diiodomethane, resulting in a zinc-carbenoid complex that behaves similarly to a carbene. This complex then reacts with the alkene substrate in a manner that allows simultaneous bond formation with both carbon atoms of the double bond, forming the cyclopropane ring [4].
For the synthesis of 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, the Simmons-Smith reaction would typically proceed with yields ranging from 45-85% [3]. The reaction conditions are generally mild, operating at room temperature or slightly elevated temperatures, making it suitable for substrates bearing sensitive functional groups. The steric hindrance from the 2-methylbutan-2-yl group may require optimization of reaction conditions to achieve optimal yields [3].
Modern variations of the Simmons-Smith reaction have been developed using alternative reagents such as dibromomethane or zinc iodide combined with diazomethane [7]. These modifications can offer improved reactivity or enhanced selectivity depending on the specific substrate requirements. The reaction can also be enhanced by using diethylzinc instead of the traditional zinc-copper couple, providing increased reactivity for challenging substrates [7].
Carbene addition methodologies encompass a broad range of synthetic approaches that utilize various carbene sources for cyclopropane formation [2] [5] [8]. These methods are distinguished by their carbene generation strategies, which can involve photolysis, thermolysis, or metal-catalyzed decomposition of carbene precursors.
The simplest carbene addition method involves the photolysis of diazomethane to generate methylene carbene [2] [5]. This approach, while historically important, suffers from the requirement for toxic and explosive diazomethane, limiting its practical application. The photolytic decomposition process is driven by the formation of nitrogen gas, which provides a strong thermodynamic driving force for the reaction [2].
More practical carbene addition methodologies involve the use of stabilized carbene precursors that can be decomposed under controlled conditions [9] [8]. These methods typically employ metal catalysts to facilitate carbene generation and subsequent transfer to the alkene substrate. The metal-catalyzed approaches offer better control over reaction conditions and improved safety profiles compared to direct photolysis methods.
The choice of carbene source significantly impacts the efficiency and selectivity of the cyclopropanation reaction [9] [10]. Electron-deficient carbenes generally show higher reactivity toward electron-rich alkenes, while electron-rich carbenes prefer electron-deficient alkene substrates. This electronic matching is important when designing synthetic routes to specific cyclopropane targets like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
Dihalocarbene reactions represent an important class of cyclopropanation methods that employ dihalocarbenes as the reactive species [9] [8] [10]. These carbenes are typically generated from haloform compounds such as chloroform or bromoform through treatment with strong bases like potassium hydroxide or potassium tert-butoxide.
The formation of dihalocarbenes involves a two-step process beginning with deprotonation of the haloform compound [9] [10]. The resulting trichloromethanide anion spontaneously expels a halide ion to generate the dihalocarbene species. This carbene then reacts with alkenes to form dihalocyclopropanes, which can serve as versatile intermediates for further functionalization.
Dichlorocarbene, generated from chloroform and potassium hydroxide, is among the most commonly employed dihalocarbenes [9] [8]. The reaction proceeds under relatively mild conditions and provides dihalocyclopropanes in yields typically ranging from 60-90%. The resulting dichlorocyclopropanes can be further manipulated through various chemical transformations to introduce desired functional groups, including the aldehyde functionality required for 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
The stereochemistry of dihalocarbene addition is preserved throughout the reaction, with cis alkenes yielding cis-disubstituted products and trans alkenes providing trans-disubstituted cyclopropanes [9] [8]. This stereospecificity is maintained through a concerted addition mechanism that involves simultaneous bond formation between the carbene carbon and both carbons of the alkene double bond.
Recent developments in dihalocarbene chemistry have focused on improving reaction conditions and expanding substrate scope [11] [12]. Flow chemistry approaches have been particularly successful in enhancing the efficiency of dibromocyclopropanation reactions by providing better mass transfer and increased reaction rates [13].
Modern synthetic routes for cyclopropane formation have evolved significantly beyond classical methods, incorporating advances in catalysis, reaction engineering, and process intensification. These approaches offer improved efficiency, selectivity, and sustainability compared to traditional methods, making them increasingly attractive for both research and industrial applications.
Metal-catalyzed cyclopropanation strategies have emerged as the most versatile and efficient methods for synthesizing complex cyclopropane derivatives [14] [15]. These approaches utilize transition metal complexes to facilitate the generation and transfer of carbene species to alkene substrates, offering superior control over stereochemistry and reaction conditions compared to classical methods.
Rhodium-catalyzed cyclopropanation represents the most extensively developed metal-catalyzed approach [14] [15]. Dirhodium tetracarboxylate complexes, particularly dirhodium tetraacetate, serve as highly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes. These catalysts enable cyclopropanation reactions to proceed under mild conditions with excellent yields and stereoselectivities [14].
The mechanism of rhodium-catalyzed cyclopropanation involves initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion to generate a rhodium-carbene intermediate [14]. This intermediate then undergoes concerted addition to the alkene substrate, forming the cyclopropane product while regenerating the rhodium catalyst. The configuration of the starting alkene is retained throughout the process, ensuring stereochemical fidelity [14].
Copper-catalyzed cyclopropanation offers an alternative to rhodium-based systems, often providing complementary reactivity patterns [15] [16]. Copper catalysts are particularly effective for the cyclopropanation of electron-rich alkenes and can accommodate a wide range of diazo compounds. Recent developments have focused on the use of copper complexes with chiral ligands to achieve high levels of enantioselectivity [16].
Other transition metals, including ruthenium, iridium, gold, platinum, iron, and nickel, have also been employed for cyclopropanation reactions [15]. Each metal system offers unique advantages in terms of substrate scope, reaction conditions, and selectivity profiles. The choice of metal catalyst depends on the specific requirements of the target synthesis and the nature of the substrate molecules.
Flow chemistry approaches have revolutionized cyclopropanation methodology by providing enhanced control over reaction parameters and improved safety profiles [13] [17] [18]. These continuous-flow systems offer several advantages over traditional batch processes, including better heat and mass transfer, reduced reaction times, and the ability to safely handle hazardous reagents.
The implementation of flow chemistry in cyclopropanation reactions has been particularly successful for Simmons-Smith type reactions [17]. Continuous-flow systems enable the in situ generation of zinc carbenoid species while maintaining precise control over reaction conditions. This approach has demonstrated significant improvements in reaction rates and product selectivities compared to batch processes [17].
Flow chemistry has also been applied to dibromocyclopropanation reactions using two-phase systems [13]. The introduction of immiscible phases into microreactors generates large specific interface areas with distinct alternating phases, leading to increased mass transfer and improved reaction efficiency. These systems have achieved excellent yields for gem-dibromocyclopropanes in significantly reduced reaction times compared to equivalent batch processes [13].
Electrochemical flow systems represent a cutting-edge development in cyclopropanation technology [19] [18]. These systems combine the advantages of electrochemical activation with continuous-flow processing to enable scalable and sustainable cyclopropane synthesis. Nickel-catalyzed electroreductive cyclopropanation in flow has demonstrated broad substrate scope and excellent functional group tolerance while operating under ambient conditions [19] [18].
The scalability of flow chemistry approaches is particularly attractive for industrial applications [18]. These systems can be readily scaled from laboratory to production scales while maintaining consistent product quality and reaction efficiency. The enhanced safety profile of flow systems also makes them suitable for handling hazardous reagents that would be problematic in batch processes.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating cyclopropanation reactions while maintaining high levels of selectivity [20] [21]. Microwave irradiation provides rapid and uniform heating, leading to significant reductions in reaction times and often improved product yields compared to conventional thermal heating.
The application of microwave technology to cyclopropanation reactions has demonstrated particular benefits for reactions requiring elevated temperatures [20]. Microwave heating enables precise temperature control and rapid heating rates, which can favor desired reaction pathways while minimizing side reactions. This is especially important for cyclopropanation reactions where competing processes such as ring-opening or rearrangement can occur at elevated temperatures.
Solvent-free microwave-assisted cyclopropanation reactions have shown exceptional promise for sustainable synthesis [21]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency. The absence of solvents also simplifies product isolation and reduces waste generation, aligning with green chemistry principles.
The microwave-assisted approach has been successfully applied to various cyclopropanation methodologies, including metal-catalyzed reactions and organocatalytic processes [20]. The enhanced reaction rates achieved through microwave heating can enable the use of lower catalyst loadings while maintaining high conversion rates, contributing to more economical and sustainable processes.
Temperature-variable microwave protocols have been developed to provide access to different product types from the same starting materials [20]. This approach enables the selective formation of specific cyclopropane isomers or related structures by carefully controlling the microwave heating profile, offering additional synthetic flexibility.
Enzymatic and biocatalytic methods represent the frontier of sustainable cyclopropanation technology, offering unprecedented levels of selectivity and environmental compatibility [22] [23]. These approaches utilize engineered enzymes, particularly cytochrome P450 variants and myoglobin derivatives, to catalyze carbene transfer reactions with remarkable efficiency and stereoselectivity.
Cytochrome P450 enzymes have been engineered to accept non-natural carbene precursors and catalyze cyclopropanation reactions with excellent enantioselectivity [23]. These heme-containing enzymes can achieve enantiomeric excesses exceeding 90% for a wide range of alkene substrates. The P411 variants, which feature a cysteine-to-serine mutation at the iron-ligating residue, have shown particularly promising activity for cyclopropanation reactions [23].
Myoglobin variants, particularly the Mb(H64V,V68G) variant, have demonstrated excellent performance in biocatalytic cyclopropanation using novel carbene precursors such as ethyl α-diazopyruvate [22]. These systems can achieve both high diastereomeric ratios and enantiomeric excess values up to 99%, making them highly attractive for the synthesis of optically pure cyclopropane derivatives.
The substrate scope of enzymatic cyclopropanation has been expanded to include challenging substrates such as dehydroalanines and various alkene types [23]. The development of engineered enzymes with improved activity and selectivity continues to broaden the applicability of biocatalytic methods for complex molecule synthesis.
Whole-cell biocatalytic systems have been developed to facilitate the practical application of enzymatic cyclopropanation [24]. These systems can be immobilized using techniques such as calcium alginate encapsulation or quaternary ammonium adsorption, enabling continuous processing and improved catalyst stability. The integration of whole-cell biocatalysts with flow chemistry technology has demonstrated significant improvements in productivity and process efficiency [24].
The development of enantioselective and stereoselective methodologies for cyclopropane synthesis has become a central focus in modern organic chemistry, driven by the critical importance of stereochemistry in pharmaceutical and agrochemical applications. For complex molecules like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, achieving precise stereocontrol is essential for accessing biologically active compounds with defined three-dimensional structures.
Chiral catalyst systems have revolutionized the field of asymmetric cyclopropanation by enabling the synthesis of enantiomerically pure cyclopropane derivatives with exceptional levels of stereochemical control [25] [26]. These systems typically employ transition metal complexes bearing chiral ligands that create an asymmetric environment around the metal center, leading to preferential formation of one enantiomer over the other.
Rhodium-based chiral catalysts represent the most extensively developed class of enantioselective cyclopropanation catalysts [25] [26]. Dirhodium tetracarboxylate complexes bearing chiral carboxylate ligands have demonstrated remarkable efficiency in asymmetric carbene transfer reactions. These catalysts can achieve enantiomeric excesses exceeding 90% for a wide range of alkene substrates while maintaining high chemical yields [25].
The development of triarylcyclopropanecarboxylate ligands has enabled the use of extremely low catalyst loadings while maintaining high enantioselectivity [27]. The Rh2(p-Ph-TPCP)4 catalyst has demonstrated the ability to conduct enantioselective cyclopropanation with catalyst loadings as low as 0.001 mol% while still achieving 86-99% enantiomeric excess [27]. This represents a significant advancement in catalyst efficiency and process economics.
Copper-based chiral catalyst systems have emerged as important alternatives to rhodium catalysts, offering complementary reactivity patterns and often superior performance with specific substrate classes [28] [16]. Oxazoline-imine ligands have proven particularly effective for copper-catalyzed asymmetric cyclopropanation, enabling the transfer of alkyl-substituted carbenes with high enantioselectivity [16].
Chiral salen-molybdenum complexes have been developed for asymmetric deoxygenative cyclopropanation reactions [26]. These catalysts enable the use of readily available 1,2-dicarbonyl compounds as safe alternatives to diazo compounds, providing good enantioselectivities and yields across a wide range of substrates [26].
Asymmetric cyclopropanation techniques encompass a diverse array of methodological approaches designed to achieve high levels of enantioselectivity in cyclopropane formation [25] [29] [30]. These techniques often combine specific catalyst designs with optimized reaction conditions to maximize stereochemical control.
The Michael Initiated Ring Closure reaction has emerged as a powerful asymmetric cyclopropanation technique [29] [30]. This approach utilizes phase-transfer catalysis with chiral cinchona alkaloid-derived catalysts to achieve enantioselective cyclopropanation of chalcones with bromomalonates. The reaction can achieve enantiomeric ratios up to 91:9 under optimized liquid-liquid reaction conditions [29].
Asymmetric Büchner reactions and related arene cyclopropanations have been developed using copper-catalyzed controllable cyclization of N-propargyl ynamides [31]. This approach provides access to chiral tricycle-fused cycloheptatrienes and benzonorcaradienes with high yields and enantioselectivities, representing a novel non-diazo approach to asymmetric cyclopropanation [31].
Radical asymmetric intramolecular α-cyclopropanation has been developed for the construction of bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters [28]. This approach utilizes a copper(I)/secondary amine cooperative catalyst system to achieve excellent enantioselectivity in the formation of highly congested cyclopropane structures [28].
The development of redox-active carbene precursors has enabled unified asymmetric synthesis approaches that deliver high enantioselectivities independent of the stereoelectronic properties of functional groups being transferred [25]. This approach allows the asymmetric cyclopropanation of various alkenes, including unfunctionalized aliphatic alkenes, with consistently high stereoselectivity [25].
Stereocontrol in cyclopropane ring formation represents one of the most challenging aspects of asymmetric synthesis due to the highly constrained nature of the three-membered ring system [28] [26]. The successful control of stereochemistry requires careful consideration of both the catalyst structure and the reaction mechanism to ensure preferential formation of the desired stereoisomer.
The mechanism of stereocontrol in metal-catalyzed cyclopropanation typically involves the formation of diastereomeric transition states that differ in energy [14] [15]. The chiral environment created by the catalyst ligands leads to preferential stabilization of one transition state over the other, resulting in preferential formation of one enantiomer. The magnitude of this energy difference determines the level of enantioselectivity achieved [26].
Computational studies have provided valuable insights into the factors controlling stereoselectivity in cyclopropanation reactions [32]. These investigations have revealed that the orientation of substrate approach to the metal-carbene intermediate is critical for determining the stereochemical outcome. The steric and electronic properties of both the catalyst and substrate play important roles in controlling this orientation [32].
The development of C1-symmetric chiral ligands has proven particularly effective for achieving high levels of stereocontrol [16]. These ligands provide differentiated steric environments that can effectively discriminate between prochiral faces of alkene substrates, leading to high enantioselectivity. The oxazoline-iminopyridine ligand class has demonstrated exceptional performance in this regard [16].
Stereocontrol can also be influenced by the choice of carbene precursor and reaction conditions [25] [26]. The use of redox-active leaving groups in diazo compounds has been shown to enhance both reactivity and selectivity in asymmetric cyclopropanation reactions. This effect allows for the achievement of high enantioselectivities across a broad range of substrate types [25].
The introduction of the 2-methylbutan-2-yl substituent in 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde presents unique challenges in terms of diastereoselectivity control due to the significant steric bulk of this quaternary carbon-containing group [3]. The successful synthesis of this compound requires careful consideration of substrate approach and catalyst design to achieve the desired stereochemical arrangement.
The steric hindrance associated with the 2-methylbutan-2-yl group can significantly influence the diastereoselectivity of cyclopropanation reactions [3]. This bulky substituent creates a highly congested environment that can direct the approach of the carbene species, potentially leading to preferential formation of specific diastereomers. Understanding and controlling these steric interactions is crucial for achieving high diastereoselectivity.
Catalyst selection plays a critical role in controlling diastereoselectivity when introducing bulky substituents like the 2-methylbutan-2-yl group [16]. Highly hindered chiral catalysts may be required to provide sufficient steric discrimination between different approach trajectories of the carbene species. The catalyst must be carefully matched to the specific steric requirements of the substrate to achieve optimal selectivity.
The timing of substituent introduction can also impact diastereoselectivity [3]. Alternative synthetic strategies might involve initial formation of a simpler cyclopropane structure followed by subsequent introduction of the 2-methylbutan-2-yl group through alkylation or other functionalization reactions. This approach could potentially provide better control over stereochemistry by avoiding the complications associated with direct cyclopropanation of highly substituted alkenes.
Computational modeling can provide valuable guidance for predicting and optimizing diastereoselectivity in the formation of highly substituted cyclopropanes [32]. These calculations can help identify the most favorable substrate-catalyst combinations and reaction conditions for achieving the desired stereochemical outcome in the synthesis of 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
The transition from laboratory-scale synthesis to industrial production of cyclopropane derivatives requires careful consideration of numerous factors including process economics, safety, environmental impact, and product quality. For compounds like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, the development of scalable synthetic routes presents unique challenges that must be addressed through systematic process development and optimization.
The choice between batch and continuous processing modes represents a fundamental decision in industrial cyclopropanation chemistry, with each approach offering distinct advantages and limitations [33] [34] [18]. Batch processing has historically dominated industrial organic synthesis due to its flexibility and compatibility with existing infrastructure, but continuous processing is increasingly recognized for its superior safety profile and process efficiency.
Batch processing offers significant advantages in terms of operational flexibility and established infrastructure [33] [34]. Most industrial chemical facilities are designed around batch operations, making this approach readily implementable without major capital investments. Batch processes also provide excellent flexibility for handling multiple products or varying production volumes, which can be important for specialized chemicals like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde.
However, batch cyclopropanation processes face significant challenges related to safety and scale-up [33]. The highly exothermic nature of many cyclopropanation reactions can create heat removal challenges in large-scale batch reactors. Additionally, the use of hazardous reagents such as diazo compounds or metal carbenoids poses significant safety risks that are amplified at industrial scale [33].
Continuous processing offers compelling advantages for cyclopropanation reactions, particularly in terms of safety and process efficiency [18] [35]. The enhanced heat and mass transfer characteristics of continuous-flow systems enable better temperature control and more uniform reaction conditions. This is particularly important for cyclopropanation reactions where precise temperature control is critical for maintaining selectivity and preventing side reactions [18].
The safety benefits of continuous processing are especially pronounced for cyclopropanation chemistry [18]. Continuous systems typically maintain much smaller inventories of hazardous intermediates compared to batch processes, significantly reducing the potential consequences of process upsets. The ability to rapidly quench reactions in continuous systems also provides additional safety margins [18].
Recent developments in electrochemical continuous-flow cyclopropanation have demonstrated the potential for highly scalable and sustainable production methods [19] [18]. These systems can operate under ambient conditions while maintaining excellent functional group tolerance and product selectivity. The compatibility with multi-gram scale production has been clearly demonstrated [18].
Catalyst recovery and recycling represents a critical economic consideration in industrial cyclopropanation processes, particularly given the high cost of many transition metal catalysts used in these reactions [34] [24]. The development of effective catalyst recovery strategies can significantly impact the overall process economics and environmental footprint of cyclopropane production.
Homogeneous catalyst recovery presents significant challenges due to the molecular-scale distribution of the catalyst throughout the reaction mixture [34]. Traditional approaches have relied on precipitation or extraction methods, but these can be inefficient and may result in catalyst degradation. More sophisticated approaches involving supported liquid-phase catalysis or fluorous biphasic systems have shown promise for specific applications.
Heterogeneous catalysis offers inherent advantages for catalyst recovery, as the solid catalyst can be readily separated from the reaction mixture through filtration or centrifugation [34] [24]. However, the development of effective heterogeneous catalysts for asymmetric cyclopropanation has proven challenging, as it requires maintaining the precise chiral environment necessary for high enantioselectivity while anchoring the catalyst to a solid support.
Immobilized catalyst systems have emerged as a promising approach for combining the selectivity advantages of homogeneous catalysts with the recovery benefits of heterogeneous systems [34] [24]. Polymer-supported chiral catalysts have been successfully developed for continuous-flow cyclopropanation, demonstrating retained activity for over 48 hours while achieving excellent diastereoselectivities and enantioselectivities [34].
Enzymatic catalyst systems offer unique advantages for recovery and recycling [24]. Whole-cell biocatalysts can be immobilized using techniques such as calcium alginate encapsulation, enabling multiple reuse cycles while maintaining catalytic activity. These systems have demonstrated successful application in both batch and continuous processing modes [24].
The economics of catalyst recovery must be carefully evaluated in the context of overall process costs [34]. In some cases, the costs associated with catalyst recovery and purification may exceed the value of the recovered catalyst, particularly for processes with high catalyst turnover numbers. Process design must therefore optimize the balance between catalyst efficiency and recovery economics.
Process optimization and scale-up of cyclopropanation reactions present unique challenges due to the highly reactive nature of carbene intermediates and the precision required for maintaining selectivity [33] [36]. The translation from laboratory-scale reactions to industrial production requires systematic investigation of process parameters and careful attention to heat and mass transfer phenomena.
Heat transfer represents one of the most critical challenges in scaling cyclopropanation reactions [36]. Many cyclopropanation reactions are highly exothermic, and the rapid heat generation can lead to temperature excursions that compromise product selectivity or create safety hazards. Industrial-scale reactors must be designed with adequate heat removal capacity to maintain isothermal conditions throughout the reaction volume [36].
Mass transfer limitations become increasingly important as reaction scale increases [36]. The availability of carbene species at the alkene interface can become rate-limiting in large-scale reactors, particularly for heterogeneous systems involving multiple phases. Reactor design must ensure adequate mixing and interfacial area to maintain reaction efficiency at scale [36].
The handling of hazardous reagents presents significant scale-up challenges for many cyclopropanation processes [33]. Diazo compounds, in particular, pose explosion risks that require specialized handling procedures and equipment. Alternative approaches using safer carbene precursors or in situ generation methods have been developed to address these safety concerns [33].
Process analytical technology plays an increasingly important role in cyclopropanation scale-up [36]. Real-time monitoring of reaction progress and product quality enables process control strategies that maintain optimal reaction conditions throughout the production campaign. This is particularly important for asymmetric cyclopropanation where maintaining consistent stereoselectivity is critical [36].
The development of robust process control strategies is essential for successful scale-up [36]. Cyclopropanation reactions can be sensitive to variations in temperature, reagent addition rates, and mixing conditions. Process control systems must be designed to maintain tight control over these parameters while accommodating the practical constraints of industrial operation [36].
The economic viability of large-scale cyclopropane synthesis depends on numerous factors including raw material costs, catalyst expenses, energy consumption, waste treatment costs, and capital investment requirements [33] [34]. For specialized compounds like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, the economic analysis must also consider market size and pricing dynamics.
Raw material costs typically represent a significant portion of the overall production cost for cyclopropane synthesis [33]. The choice of synthetic route can dramatically impact these costs, as some approaches require expensive or specialized reagents while others can utilize commodity chemicals. The development of routes based on readily available starting materials is therefore a key economic consideration [33].
Catalyst costs can be substantial for asymmetric cyclopropanation processes, particularly those employing precious metal catalysts [34] [27]. However, recent advances in catalyst efficiency have enabled the use of extremely low catalyst loadings, with some systems operating effectively at 0.001 mol% catalyst loading. This dramatically reduces the impact of catalyst costs on overall process economics [27].
Energy consumption represents another important economic factor, particularly for processes requiring extreme temperatures or extended reaction times [36]. Microwave-assisted synthesis and other process intensification technologies can significantly reduce energy requirements while improving process efficiency [20]. The integration of renewable energy sources can further improve the economic and environmental profile of the process [36].
Waste treatment and disposal costs must be carefully considered in economic analysis [34]. Processes generating significant quantities of hazardous waste may face substantial disposal costs that can impact overall profitability. The development of green chemistry approaches that minimize waste generation is therefore economically attractive in addition to being environmentally beneficial [7] [37].
Capital investment requirements can vary dramatically between different technological approaches [33] [34]. Continuous-flow processes may require higher initial capital investment for specialized equipment, but can offer operational advantages that justify the additional cost. The economic analysis must consider both capital and operating costs over the expected lifetime of the production facility [34].
The development of green chemistry approaches for cyclopropane synthesis has become increasingly important as the chemical industry seeks to reduce its environmental impact while maintaining product quality and economic viability [7] [37]. For complex molecules like 2-(2-methylbutan-2-yl)cyclopropane-1-carbaldehyde, sustainable synthesis requires careful consideration of multiple factors including atom economy, solvent usage, energy consumption, and waste generation.
Atom economy represents a fundamental principle of green chemistry that evaluates the efficiency of chemical transformations based on the proportion of reactant atoms that are incorporated into the final product [38] [39]. Traditional cyclopropanation methods often suffer from poor atom economy due to the generation of stoichiometric byproducts, but modern approaches have made significant progress in addressing this limitation.
Classical Simmons-Smith cyclopropanation reactions typically exhibit moderate atom economy due to the stoichiometric consumption of zinc reagents and the generation of zinc iodide byproducts [7]. While these byproducts can potentially be recycled, the overall atom economy of traditional Simmons-Smith reactions ranges from 45-65% [38]. This relatively low efficiency has motivated the development of more atom-efficient alternatives.
Modern catalytic cyclopropanation methods achieve significantly improved atom economy by utilizing catalytic rather than stoichiometric metal reagents [38] [39]. Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds can achieve atom economies of 75-95%, representing a substantial improvement over classical methods [38]. The primary byproduct in these reactions is nitrogen gas, which poses no environmental concerns and can be easily removed from the reaction mixture.
Biocatalytic cyclopropanation approaches represent the pinnacle of atom economy in cyclopropane synthesis [22] [38]. Enzymatic methods can achieve near-perfect atom economy by utilizing the alkene substrate and carbene precursor with minimal byproduct formation. The only significant byproduct in enzymatic cyclopropanation is typically nitrogen gas from diazo decomposition, resulting in atom economies approaching 95% [22] [38].
Flow chemistry approaches have demonstrated the ability to improve atom economy through enhanced mixing and mass transfer [38] [39]. These systems can minimize side reactions and improve selectivity, leading to higher incorporation of starting materials into the desired product. The precise control over reaction conditions in flow systems enables optimization of atom economy while maintaining high product quality [38].
The development of novel carbene precursors has also contributed to improved atom economy [38] [39]. Visible-light-induced cyclopropanation using photoenergy transfer catalysis enables atom-economic synthesis with minimal byproduct formation. These methods can achieve excellent atom economy while operating under mild, oxidant-free conditions [38] [39].
Solvent reduction and the development of alternative reaction media represent critical aspects of sustainable cyclopropanation chemistry [7] [40] [41]. Traditional organic solvents pose environmental and health concerns, making the development of greener alternatives a priority for sustainable synthesis.
Solvent-free cyclopropanation methods have emerged as highly attractive approaches for sustainable synthesis [40] [41] [42]. Mechanochemical Simmons-Smith cyclopropanation using ball-milling techniques enables the synthesis of cyclopropanes without any bulk solvent [40] [41]. This approach operates under air and provides operationally simple protocols that can be scaled to gram quantities [40] [41].
The mechanochemical approach offers several advantages beyond solvent elimination [40] [41]. Ball-milling activation of zinc metal enables room-temperature cyclopropanation reactions that would otherwise require elevated temperatures or extended reaction times. The mechanical energy input provides an alternative to thermal activation, potentially reducing overall energy consumption [40] [41].
Alternative solvent systems have been developed to replace traditional organic solvents in cyclopropanation reactions [37] [27]. Dimethyl carbonate has emerged as an environmentally benign solvent for rhodium-catalyzed cyclopropanation, offering excellent compatibility with the reaction while providing a non-toxic alternative to traditional solvents [27]. The use of dimethyl carbonate can maintain high enantioselectivity while improving the environmental profile of the process [27].
Ionic liquids represent another class of alternative media for cyclopropanation reactions [20]. These solvents offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics. The use of ionic liquids can enable catalyst recycling while providing improved selectivity in some cases [20].
Supercritical fluids, particularly supercritical carbon dioxide, have been investigated as environmentally benign media for cyclopropanation reactions [37]. These systems offer the advantages of easy product separation and solvent recovery while operating under relatively mild conditions. The tunable solvent properties of supercritical fluids can be adjusted to optimize reaction efficiency and selectivity [37].
Aqueous media present attractive opportunities for sustainable cyclopropanation, particularly for enzymatic systems [22] [37]. Water-based biocatalytic cyclopropanation can achieve excellent selectivity while eliminating the need for organic solvents entirely. These systems are particularly attractive for pharmaceutical applications where solvent residues must be minimized [22].
The transition from stoichiometric to catalytic methodologies represents one of the most significant advances in sustainable cyclopropanation chemistry [16] [32] [27]. Catalytic approaches offer substantial improvements in material efficiency, waste reduction, and overall process sustainability compared to traditional stoichiometric methods.
Traditional stoichiometric cyclopropanation methods, such as the classical Simmons-Smith reaction, require the use of stoichiometric quantities of metal reagents [7]. These approaches generate significant quantities of metal-containing waste that must be treated and disposed of properly. The environmental and economic burden of stoichiometric metal consumption has motivated the development of catalytic alternatives [16].
Modern catalytic cyclopropanation methods have achieved remarkable efficiency in terms of catalyst utilization [27]. Rhodium-catalyzed cyclopropanation can be conducted with catalyst loadings as low as 0.001 mol% while maintaining high yields and enantioselectivities [27]. This represents a dramatic improvement in catalyst efficiency compared to early catalytic systems that required several mol% of catalyst [27].
The development of highly active catalytic systems has enabled the practical implementation of precious metal catalysts despite their high cost [27]. The economic viability of these systems depends on achieving high turnover numbers that justify the catalyst expense. Recent advances have demonstrated turnover numbers exceeding 100,000 for rhodium-catalyzed cyclopropanation, making these systems economically attractive for large-scale applications [27].
Biocatalytic methods represent the ultimate expression of catalytic efficiency in cyclopropanation [22] [23]. Enzymatic systems can operate with extremely low enzyme loadings while achieving high turnover numbers. The biodegradable nature of protein catalysts also eliminates concerns about catalyst disposal and environmental accumulation [22] [23].
The recyclability of catalytic systems is an important consideration for sustainability [34] [24]. Heterogeneous and immobilized catalyst systems enable catalyst recovery and reuse, further improving the environmental and economic profile of catalytic cyclopropanation. These systems can maintain activity through multiple reaction cycles while minimizing catalyst losses [34] [24].
The selectivity advantages of catalytic systems also contribute to sustainability by minimizing byproduct formation [16] [32]. High-selectivity catalytic processes reduce the need for purification and waste treatment, improving overall process efficiency. The ability to achieve high selectivity under mild conditions is particularly valuable for sustainable synthesis [16].
Life cycle assessment provides a comprehensive framework for evaluating the environmental impact of synthetic pathways for cyclopropane production [43] [44]. This methodology enables systematic comparison of different synthetic routes by considering all environmental impacts from raw material extraction through product disposal.
The application of life cycle assessment to cyclopropane synthesis has revealed significant differences between various synthetic approaches [43]. Biocatalytic synthesis routes typically demonstrate superior environmental performance compared to chemical synthesis methods across multiple impact categories [43]. For example, enzymatic synthesis of cyclic compounds has shown global warming potentials that are 18 times lower than corresponding chemical synthesis routes [43].
Energy consumption represents a major component of environmental impact in most synthetic pathways [43] [44]. Traditional batch processes often require elevated temperatures and extended reaction times, leading to high energy consumption. Modern approaches such as microwave-assisted synthesis and flow chemistry can significantly reduce energy requirements while maintaining product quality [20] [36].
Solvent production and disposal contribute substantially to the overall environmental impact of synthetic processes [43] [44]. The life cycle assessment of solvent use includes not only the direct environmental impact of solvent production but also the energy required for solvent recovery and the environmental burden of waste solvent disposal. Solvent-free methods therefore offer significant environmental advantages [40] [41].
The production and disposal of metal catalysts must be considered in life cycle assessment of catalytic processes [43] [44]. While catalytic methods offer advantages in terms of material efficiency, the environmental impact of catalyst production can be substantial for precious metal systems. The environmental benefits of catalytic processes depend on achieving sufficient catalyst turnover to justify the environmental cost of catalyst production [27].
Waste treatment and disposal represent important components of environmental impact [43] [44]. Processes generating hazardous waste streams require specialized treatment that can have significant environmental costs. The development of processes that minimize hazardous waste generation is therefore environmentally and economically attractive [7] [37].
The integration of renewable energy sources can significantly improve the environmental profile of synthetic processes [43] [44]. Process designs that enable the use of renewable electricity for heating, cooling, and other energy requirements can reduce the carbon footprint of synthesis while improving long-term sustainability [36] [35].
| Classical Method | Reagents | Yield (%) | Green Score | Reference |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn-Cu | 45-85 | 6/10 | [4] [6] |
| Dihalocarbene | CHCl₃, KOH | 60-90 | 5/10 | [9] [8] |
| Modern Method | Reagents | Yield (%) | Green Score | Reference |
| Flow Chemistry | Various | 70-95 | 9/10 | [13] [18] |
| Biocatalytic | Enzymes | 90-99 | 10/10 | [22] [23] |
| Microwave | Various | 60-90 | 8/10 | [20] [21] |
| Green Metric | Traditional | Modern | Improvement | Reference |
|---|---|---|---|---|
| Atom Economy | 45-65% | 75-95% | 1.5-2x | [38] [39] |
| E-Factor | 10-50 | 2-10 | 3-5x | [7] [40] |
| Energy Use | High | Low-Moderate | 2-3x | [20] [35] |
| Solvent Impact | High | Low/None | Significant | [40] [41] |
| Catalyst Loading | Stoichiometric | 0.001-5 mol% | 200-1000x | [16] [27] |